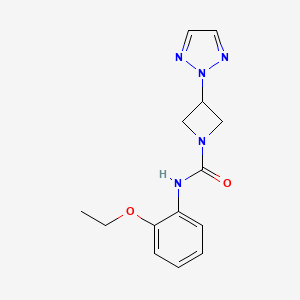

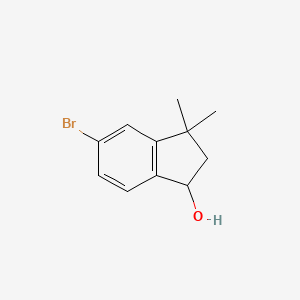

![molecular formula C9H9N3O B2749158 [1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine CAS No. 1155531-82-0](/img/structure/B2749158.png)

[1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine” is a compound that contains an oxadiazole ring, which is a heterocyclic aromatic compound with a molecular formula of C2H2N2O . It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . These compounds possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Wissenschaftliche Forschungsanwendungen

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives: have shown a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their potential as chemical pesticides. These compounds have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives have exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , with effectiveness superior to existing treatments like bismerthiazol and thiodiazole copper .

Antibacterial Applications

The derivatives of 1,2,4-oxadiazole have been found to possess excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc) , which causes bacterial diseases in rice. Some compounds have shown EC50 values better than standard treatments, indicating their potential as novel antibacterial agents .

Drug Discovery

The unique bioisosteric properties and wide spectrum of biological activities of the 1,2,4-oxadiazole ring make it an ideal framework for novel drug development. Over the past century, this potential has led to the discovery of several drugs containing the 1,2,4-oxadiazole unit, with interest in its medicinal applications doubling in the last fifteen years .

Enzyme Inhibition

1,2,4-Oxadiazole derivatives are being explored for their role in enzyme inhibition, which is crucial for the design of potential drugs. Their structure-activity relationship is a key area of study in medicinal chemistry, contributing to the understanding of how these compounds can be used to treat various diseases .

Anticancer Activity

Research has indicated that 1,2,4-oxadiazole derivatives may have applications in anticancer therapy. Studies have been conducted to design and synthesize innovative EGFR inhibitors, which are crucial in the treatment of various cancers .

Antimicrobial Efficacy

The antimicrobial properties of 1,2,4-oxadiazole derivatives have been compared to reference drugs like amoxicillin and fluconazole. The synthesized molecules have shown promising results against strains such as T. harzianum and A. niger , highlighting their potential as antimicrobial agents .

Wirkmechanismus

Target of Action

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been incorporated in many experimental, investigational, and marketed drugs .

Mode of Action

It is known that 1,2,4-oxadiazoles can be synthesized from different types of organic compounds at ambient temperature . The synthesis involves two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . They also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Pharmacokinetics

In silico studies have indicated that 1,2,4-oxadiazole derivatives agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

Result of Action

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . For instance, some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Action Environment

It is known that the synthesis of 1,2,4-oxadiazoles can be achieved at ambient temperature , suggesting that environmental temperature could potentially influence the synthesis and stability of these compounds.

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and development of 1,2,4-oxadiazole derivatives are promising. These compounds have shown a wide range of biological activities, making them potential candidates for the development of new therapeutic agents . Furthermore, the synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

Eigenschaften

IUPAC Name |

1,2,4-oxadiazol-3-yl(phenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8(9-11-6-13-12-9)7-4-2-1-3-5-7/h1-6,8H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYURJZDHJDSQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NOC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Oxadiazol-3-yl(phenyl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

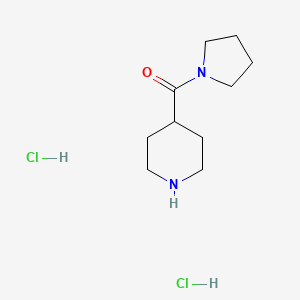

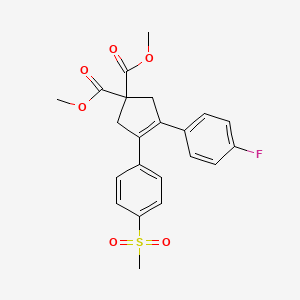

![N-(4-chlorophenyl)-4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2749080.png)

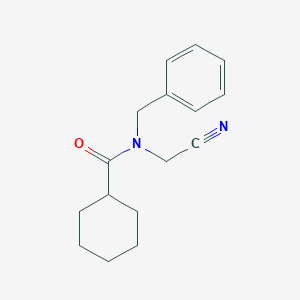

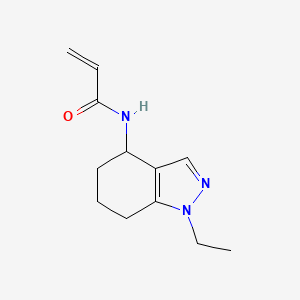

![4-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2749081.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B2749083.png)

![2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2749084.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2749087.png)

![ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2749088.png)

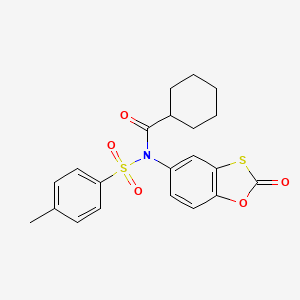

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2749090.png)